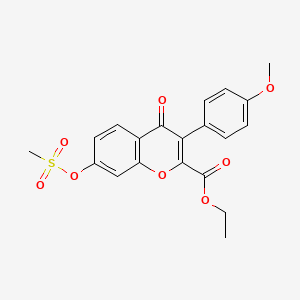
Ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of chromene, a heterocyclic compound, with various functional groups attached, including a methoxyphenyl group, a methylsulfonyloxy group, and a carboxylate group. These functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromene core with various functional groups attached. The positions of these groups on the chromene ring could significantly influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate group could enhance its solubility in water .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which are structurally similar to Ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate, have been studied for their antimicrobial and antioxidant activities. Some of these compounds demonstrated significant antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).
Hydrolysis Studies
Research has been conducted on the pH-dependent hydrolysis of related carboxylate esters, with findings relevant to the selective removal of ester groups in chemical syntheses. This has implications for the purification and synthesis processes of complex organic molecules, including those structurally related to this compound (Chan, Cox, & Sinclair, 2008).
Crystal and Molecular Structure
Studies on the crystal and molecular structure of similar compounds provide insights into the structural properties and stability of these molecules, which are critical for understanding their reactivity and potential applications in various chemical reactions (Kaur et al., 2012).
Synthesis and Chemical Reactions
Research has explored various synthesis methods and chemical reactions involving structurally similar compounds. These studies contribute to the understanding of the synthesis pathways and potential chemical applications of this compound and its derivatives (Ellis & Thomas, 1974).
Mécanisme D'action
Orientations Futures
The study of this compound could open up new avenues in various fields, depending on its properties. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it shows unique chemical reactivity, it could find use in synthetic chemistry .
Propriétés
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8S/c1-4-26-20(22)19-17(12-5-7-13(25-2)8-6-12)18(21)15-10-9-14(11-16(15)27-19)28-29(3,23)24/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJUWYVIDVROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

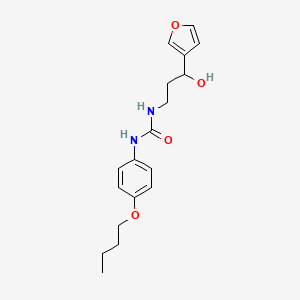


![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)

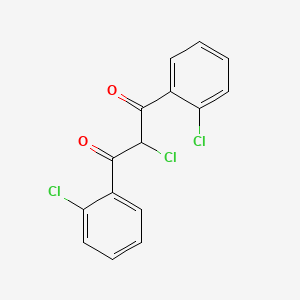
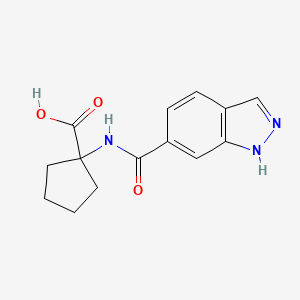
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
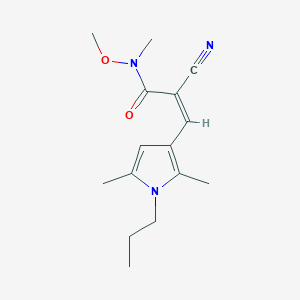
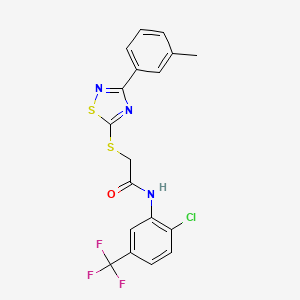
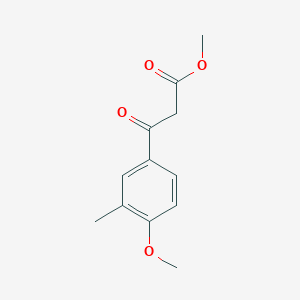
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)